2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)喹啉

描述

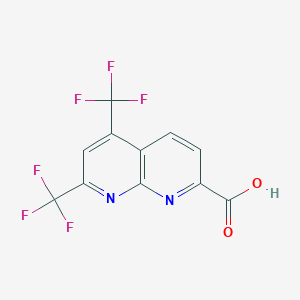

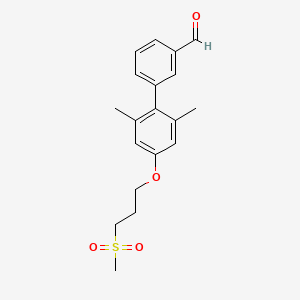

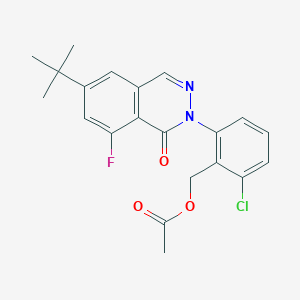

“2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline” is an organic compound that contains borate and sulfonamide groups . It has a molecular formula of C13H18BNO4 and a molecular weight of 263.1 .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the values calculated by density functional theory (DFT) .Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 383.9±27.0 °C and a density of 1.12 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学研究应用

Hydrolysis and Structural Characterization

- Hydrolysis Analysis : The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, leading to the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on hydrolysis conditions. This finding challenges the assumption that monomeric (quinolin-8-yl)boronic acid can be isolated in a neutral form (Son et al., 2015).

Synthesis and Structural Insights

- Synthesis and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were synthesized and analyzed using FTIR, NMR, and mass spectrometry. X-ray diffraction and Density Functional Theory (DFT) calculations provided insights into their molecular structures and physicochemical properties (Huang et al., 2021).

Suzuki Cross-Coupling Reactions

- Aryl and Vinyl Substituent Introduction : A methodology for introducing aryl and vinyl substituents in 8-hydroxyquinoline using Suzuki cross-coupling reactions was developed, utilizing 5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)quinolin-8-ol as a key intermediate (Babudri et al., 2006).

Vibrational Properties and DFT Analysis

- Synthesis and Vibrational Studies : The synthesis of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and related compounds, followed by characterization using spectroscopy and X-ray diffraction. DFT calculations were used for comparative analysis of spectroscopic data and molecular structure determination (Wu et al., 2021).

Serine Protease Inhibition

- Synthesis and Inhibitory Activity : The synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes was carried out to measure their inhibitory activity against serine proteases, including thrombin (Spencer et al., 2002).

Crystal Structure and DFT Study of Derivatives

- Synthesis and Structural Analysis : A study focused on the crystal structure and DFT analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, confirming its structure via various spectroscopic methods and X-ray diffraction (Liao et al., 2022).

Biological Evaluation of Quinoline Derivatives

- Biological Evaluation : A study on quinoline derivatives indicated their potential as therapeutic agents due to their wide spectrum of biodynamic activities. This research synthesized and evaluated certain compounds for their in vitro antimicrobial activity (Faldu et al., 2014).

安全和危害

未来方向

Organoboron compounds like this one have a wide range of applications in pharmacy and biology due to their high stability, low toxicity, and high reactivity in various transformation processes . They are used in the organic synthesis of drugs, as enzyme inhibitors or specific ligand drugs, and as fluorescent probes to identify various substances . Boronic ester bonds are also widely used in the construction of stimulus-responsive drug carriers .

属性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-9-10-12-13(7-6-8-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJMNRHPDWSKAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=NC3=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)